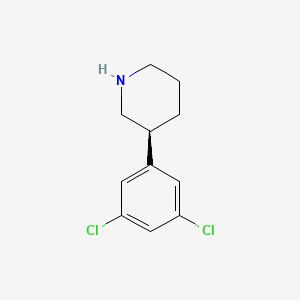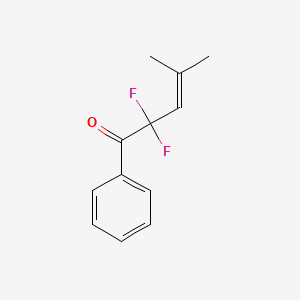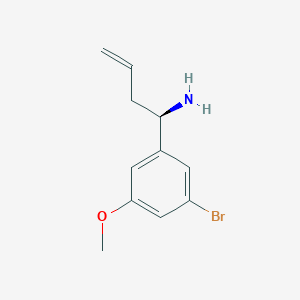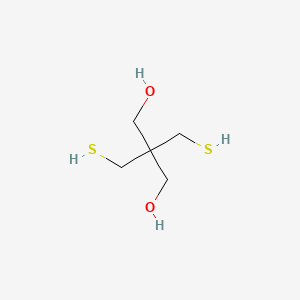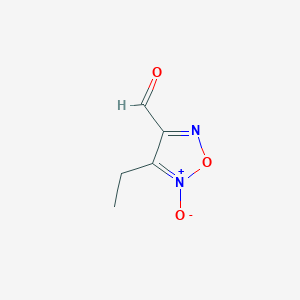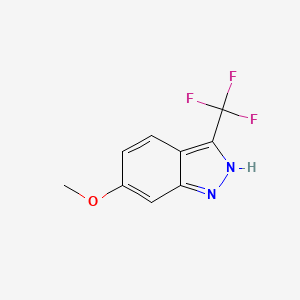
6-Methoxy-3-(trifluoromethyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a trifluoromethyl group and a methoxy group attached to an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-6-methoxy-3-nitropyridine with trifluoromethylating agents, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-3-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in precursors can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of nitro groups can produce amines.
Applications De Recherche Scientifique
6-Methoxy-3-(trifluoromethyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
6-Methoxy-3,4-dihydro-1H-isoquinoline: Shares the methoxy group but differs in the core structure.
6-(Trifluoromethyl)pyridine-3-methanol: Contains the trifluoromethyl group but has a pyridine ring instead of an indazole ring.
Uniqueness: 6-Methoxy-3-(trifluoromethyl)-1H-indazole is unique due to the combination of its trifluoromethyl and methoxy groups attached to an indazole ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C9H7F3N2O |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
6-methoxy-3-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C9H7F3N2O/c1-15-5-2-3-6-7(4-5)13-14-8(6)9(10,11)12/h2-4H,1H3,(H,13,14) |
Clé InChI |
FDUBCEITZTWDFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NNC(=C2C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
